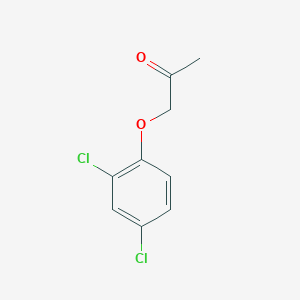

1-(2,4-dichlorophenoxy)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dichlorophenoxy)propan-2-one (CAS: 17199-30-3) is an organochlorine compound featuring a propan-2-one backbone substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₉H₈Cl₂O₂, with a molecular weight of 219.065 g/mol and a density of 1.308 g/cm³ . The compound’s boiling point is 299.8°C, and its refractive index is 1.533, indicative of its polarizable aromatic and ketonic moieties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenoxy)propan-2-one typically involves the reaction of 2,4-dichlorophenol with propanone under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

1-(2,4-dichlorophenoxy)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through the binding to active sites or allosteric sites on target proteins, leading to alterations in their activity and function.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Dichlorprop (CAS: 120-36-5)

- Structure: (±)-2-(2,4-Dichlorophenoxy)propanoic acid.

- Key Differences : Replaces the ketone group with a carboxylic acid, enhancing acidity (pKa ~3.0) and water solubility.

- Applications : Widely used as a herbicide and growth regulator for controlling broadleaf weeds .

- Physicochemical Properties : Molecular weight 235.06 g/mol , higher polarity due to the carboxylic acid group, and lower logP (lipophilicity) compared to the ketone analogue.

1-(2,4-Difluorophenyl)propan-2-one (CAS: 274682-91-6)

- Structure : Fluorine replaces chlorine at the aromatic ring.

- Key Differences : Reduced molecular weight (170.16 g/mol ) and altered electronic properties due to fluorine’s electronegativity.

1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS: 83773-35-7)

- Structure : Incorporates an epoxide (oxirane) ring and dimethyl groups.

- Key Differences : The strained epoxide ring increases reactivity, making it prone to nucleophilic attack. The dimethyl groups enhance steric hindrance.

- Applications : Likely a specialty chemical for synthetic intermediates .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

Q & A

Q. What are the critical safety protocols for handling and storing 1-(2,4-dichlorophenoxy)propan-2-one in laboratory settings?

Answer:

this compound must be stored in tightly sealed containers in a cool, well-ventilated area, isolated from oxidizing agents (e.g., peroxides, nitrates) and metals in the presence of moisture to prevent reactive degradation . Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory during handling. Training on spill containment and emergency procedures (e.g., eye rinsing, ventilation) is essential to mitigate exposure risks .

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

Answer:

A common approach involves Claisen-Schmidt condensation, where 2,4-dichlorophenol derivatives react with ketones or aldehydes under acidic or basic catalysis. For example, coupling 2,4-dichlorophenoxyacetic acid with propan-2-one derivatives in ethanol with thionyl chloride (SOCl₂) yields the target compound . Optimization includes controlling reaction temperature (70–80°C), stoichiometric ratios (1:1.2 for phenol:ketone), and purification via column chromatography to achieve >85% purity .

Q. How can advanced structural elucidation techniques (e.g., XRD, DFT) resolve stereochemical ambiguities in this compound derivatives?

Answer:

X-ray diffraction (XRD) crystallography provides precise bond lengths and angles, as demonstrated for analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one (CCDC 1988019) . Density Functional Theory (DFT) calculations complement experimental data by modeling electronic properties (e.g., HOMO-LUMO gaps) and predicting reactive sites . These methods are critical for confirming regioselectivity in substitution reactions involving dichlorophenoxy groups.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The electron-withdrawing dichlorophenoxy group activates the carbonyl carbon toward nucleophilic attack. For example, in amide formation, (R)-2-(2,4-dichlorophenoxy)propanoic acid reacts with amines via a two-step mechanism: (1) acid activation using SOCl₂ to form an acyl chloride intermediate, and (2) nucleophilic substitution with amines to yield propionamide derivatives (89% yield) . Steric hindrance from the dichlorophenoxy moiety can reduce reaction rates, necessitating excess reagents or prolonged reaction times .

Q. Which analytical techniques are most effective for quantifying this compound and its impurities?

Answer:

- GC-MS : Headspace solid-phase microextraction (SPME) with on-fiber derivatization enables trace-level detection of chlorinated byproducts (e.g., 1,3-dichloro-2-propanol) in aqueous matrices .

- ¹H-NMR : Characterizes purity and structural integrity, with diagnostic peaks for dichlorophenoxy protons at δ 7.2–7.4 ppm and ketone protons at δ 2.1–2.3 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted phenols or oxidation products .

Q. How do computational models predict the environmental persistence and toxicity of this compound?

Answer:

Quantitative Structure-Property Relationship (QSPR) models estimate logP (octanol-water partition coefficient) values (~3.2), indicating moderate bioaccumulation potential . Molecular docking studies suggest low affinity for aquatic toxicity receptors, but the compound’s stability under UV light may generate chlorinated degradation products with higher ecotoxicity .

Q. How can researchers address contradictory data in synthetic yields or purity across different methodologies?

Answer:

Discrepancies often arise from variations in catalysts (e.g., SOCl₂ vs. DCC) or solvent polarity. For example, ethanol promotes higher yields (89%) compared to non-polar solvents (<60%) due to improved solubility of intermediates . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) to reconcile conflicting results .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Answer:

The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis in alkaline media (pH > 9), forming 2,4-dichlorophenol and propanoic acid derivatives . Thermal degradation occurs above 150°C, producing chlorinated volatiles detectable via TGA-MS. Long-term storage at 4°C in amber vials minimizes photolytic decomposition .

Q. What evidence supports the antimicrobial activity of this compound derivatives?

Answer:

Analogous compounds, such as (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption via hydrophobic interactions with lipid bilayers . Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., -Cl) enhance activity by increasing electrophilicity and cellular uptake .

Propriétés

Numéro CAS |

17199-30-3 |

|---|---|

Formule moléculaire |

C9H8Cl2O2 |

Poids moléculaire |

219.06 g/mol |

Nom IUPAC |

1-(2,4-dichlorophenoxy)propan-2-one |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |

Clé InChI |

MQYQBKDURLWQTF-UHFFFAOYSA-N |

SMILES |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

SMILES canonique |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Key on ui other cas no. |

17199-30-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.